molecular formula C17H14N2O3 B2956407 N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide CAS No. 302909-12-2

N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide

Cat. No. B2956407
CAS RN: 302909-12-2
M. Wt: 294.31
InChI Key: AJMKADYTAYIFHJ-WOJGMQOQSA-N
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Description

N-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide, also known as FNAH, is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide and related compounds have been extensively studied. For instance, Salahuddin et al. (2014) explored the synthesis of 1,3,4-oxadiazole derivatives from Schiff base corresponding hydrazide using Chloramin-T and phosphorous oxychloride, indicating the versatility of these compounds in generating diverse derivatives with potential anticancer activity. The study's findings were supported by various spectroscopic and analytical techniques, including IR, NMR, Mass spectrometry, and elemental analysis, highlighting the importance of thorough compound characterization in research applications (Salahuddin et al., 2014).

Anticancer Evaluation

The anticancer properties of compounds derived from N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide have been evaluated in vitro. Salahuddin et al. (2014) reported that specific derivatives exhibit promising activity against breast cancer cell lines, suggesting potential therapeutic applications. These findings open avenues for further research into the development of new anticancer agents based on this compound's structure (Salahuddin et al., 2014).

Antimicrobial and Pharmacological Properties

The compound and its derivatives have also been explored for their antimicrobial properties. Mahmoud et al. (2017) synthesized novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives containing a hydrazide moiety, demonstrating significant antimicrobial activity. This research suggests the compound's potential in developing new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Mahmoud et al., 2017).

Materials Science Applications

Beyond pharmacological applications, compounds related to N'-(2-Furylmethylene)-2-(1-naphthyloxy)acetohydrazide have been studied for their materials science applications. For example, Kobaisi et al. (2016) reviewed the developments in naphthalene diimides (NDIs), highlighting their application in supramolecular chemistry, sensors, and organic electronics. NDIs, which share structural features with the compound of interest, have been utilized in a wide range of applications, from catalysis to medicinal applications, underscoring the compound's potential versatility in materials science (Kobaisi et al., 2016).

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(19-18-11-14-7-4-10-21-14)12-22-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMKADYTAYIFHJ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329447
Record name N-[(E)-furan-2-ylmethylideneamino]-2-naphthalen-1-yloxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

302909-12-2
Record name N-[(E)-furan-2-ylmethylideneamino]-2-naphthalen-1-yloxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-FURYLMETHYLENE)-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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